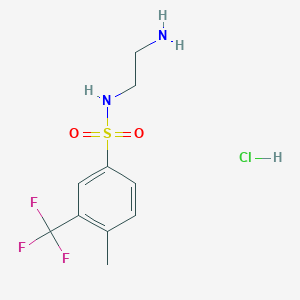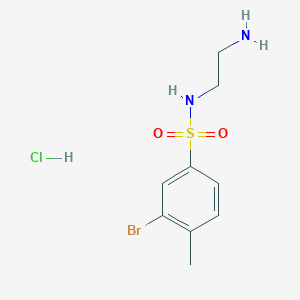
N-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as N-(2-aminoethyl)-4-methylbenzenesulfonamide (NS-398), is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-2 (COX-2) enzyme activity. It was first synthesized in 1991 by scientists at Sankyo Co., Ltd. in Japan.
Mechanism of Action
NS-398 selectively inhibits COX-2 enzyme activity, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, NS-398 reduces inflammation and pain without affecting the production of prostaglandins involved in normal physiological functions.
Biochemical and Physiological Effects:
NS-398 has been shown to reduce inflammation and pain in animal models of various inflammatory diseases, including arthritis and inflammatory bowel disease. It has also been shown to reduce amyloid-beta peptide-induced neuroinflammation and cognitive impairment in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
NS-398 is a potent and selective inhibitor of COX-2 enzyme activity, making it a useful tool for studying the role of COX-2 in various physiological and pathological processes. However, its specificity for COX-2 may limit its use in studying the effects of COX-1 inhibition.
Future Directions
1. Further studies are needed to determine the potential use of NS-398 in the treatment of neuroinflammatory diseases, including Alzheimer's disease.
2. The development of more selective COX-2 inhibitors with fewer side effects may lead to improved therapeutic options for inflammatory diseases.
3. The role of COX-2 in cancer progression and metastasis should be further investigated, as NS-398 has shown potential as a therapeutic for various types of cancer.
4. The use of NS-398 in combination with other anti-inflammatory agents or chemotherapeutic agents should be explored for potential synergistic effects.
Synthesis Methods
NS-398 can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoethanol, followed by the addition of trifluoromethyl ketone and the hydrochloride salt.
Scientific Research Applications
NS-398 has been extensively studied for its potential use in the treatment of various inflammatory diseases, including cancer, arthritis, and inflammatory bowel disease. It has also been studied as a potential therapeutic for Alzheimer's disease and neuroinflammation.
properties
IUPAC Name |
N-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S.ClH/c1-7-2-3-8(6-9(7)10(11,12)13)18(16,17)15-5-4-14;/h2-3,6,15H,4-5,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGSRUQBKFDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)

![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)


![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)
![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)


![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)

![[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)